ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate
Descripción
Ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a phthalazinone-derived carbamoyl group and an ethyl ester moiety. While direct experimental data for this compound are sparse, analogs in the phthalazinone and piperidine-carboxylate families provide insights into its physicochemical and pharmacological properties.
Propiedades
IUPAC Name |
ethyl 1-[2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-2-28-19(27)12-6-5-9-23(11-12)18(26)17(25)20-10-15-13-7-3-4-8-14(13)16(24)22-21-15/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,20,25)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUUBRCIZSODSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Asymmetric Reduction of 3-Piperidone Derivatives
The chiral piperidine-3-carboxylate backbone is synthesized via stereoselective reduction of 3-piperidone precursors. LiAlH4-mediated reduction of ethyl 3-oxopiperidine-1-carboxylate yields racemic ethyl piperidine-3-carboxylate, while enzymatic resolution using lipases achieves enantiomeric excess >98% for the (S)-isomer. Alternative routes employ catalytic hydrogenation of pyridine-3-carboxylates over Raney nickel at 100–150°C under 50–100 bar H2 pressure.
Reaction Conditions:
| Starting Material | Reagent/Catalyst | Temperature | Pressure | Yield |
|---|---|---|---|---|
| Ethyl 3-oxopiperidine-1-carboxylate | LiAlH4, THF | −78°C → RT | N/A | 82% |
| Ethyl pyridine-3-carboxylate | Raney Ni, H2 | 120°C | 80 bar | 75% |
Preparation of 4-Oxo-3,4-Dihydrophthalazin-1-ylmethylamine
Phthalazinone Core Formation
Phthalhydrazide (1,2-dihydrophthalazine-1,4-dione) serves as the foundational building block. Condensation of phthalic anhydride with hydrazine hydrate in refluxing acetic acid generates phthalhydrazide in 89% yield. Subsequent N-alkylation introduces the aminomethyl side chain:
- Chloromethylation: Treat phthalhydrazide with chloromethyl methyl ether (MOMCl) and SnCl4 in dichloromethane at 0°C, yielding 1-(chloromethyl)-4-oxo-3,4-dihydrophthalazine (72% yield).
- Amination: React the chloromethyl intermediate with aqueous ammonia in THF at 50°C for 6 h to produce 4-oxo-3,4-dihydrophthalazin-1-ylmethylamine (68% yield).
Critical Parameters:
- Excess MOMCl (1.5 eq.) ensures complete alkylation.
- Anhydrous conditions prevent hydrolysis of the chloromethyl intermediate.
Carbamoyl Linkage Formation
Coupling via Carbodiimide-Mediated Amidation
The piperidine-3-carboxylate and phthalazinone-methylamine are conjugated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS):
- Activation: Stir ethyl piperidine-3-carboxylate (1 eq.) with EDC (1.2 eq.) and NHS (1.5 eq.) in DMF at 0°C for 1 h.
- Amide Bond Formation: Add 4-oxo-3,4-dihydrophthalazin-1-ylmethylamine (1 eq.) and triethylamine (2 eq.), react at RT for 12 h.
Yield Optimization:
- DMF enhances solubility of both intermediates.
- Triethylamine neutralizes HCl byproduct, driving the reaction to completion.
Alternative Synthetic Pathways
One-Pot Multi-Component Assembly
A telescoped approach combines phthalhydrazide, ethyl piperidine-3-carboxylate chloroformate, and formaldehyde in ethanol/water (3:1) with piperidine catalysis:
- Chloroformate Generation: Treat ethyl piperidine-3-carboxylate with phosgene (1.1 eq.) in toluene at −10°C.
- Condensation: Add phthalhydrazide, formaldehyde (37% aq.), and piperidine (10 mol%), reflux for 8 h.
Advantages:
- Eliminates isolation of intermediates (overall yield: 65%).
- Piperidine acts as both base and nucleophilic catalyst.
Challenges and Optimization Strategies
Regioselectivity in Phthalazinone Alkylation
Competing N1 vs. N2 alkylation in phthalhydrazide is mitigated using bulky electrophiles (e.g., MOMCl vs. MeI). ¹H-NMR monitoring at δ 8.2–8.5 ppm (aromatic protons) confirms N1 selectivity.
Stereochemical Integrity Preservation
Racemization during carbodiimide coupling is minimized by:
- Low-temperature activation (0°C).
- Avoiding strong bases (use Et3N instead of NaOH).
Análisis De Reacciones Químicas
Types of Reactions
ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phthalazinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several classes of molecules:
- Phthalazinone derivatives (e.g., A22, A23 in ): These feature a 4-oxo-3,4-dihydrophthalazin-1-yl group linked to piperazine or benzylamine scaffolds. Unlike the target compound, A22 and A23 incorporate fluorinated cyclohexane or benzyl groups, enhancing lipophilicity and metabolic stability .
- Piperidine-carboxylate derivatives (e.g., compounds in and ): Ethyl piperidine-3-carboxylate derivatives often exhibit conformational flexibility due to puckered piperidine rings , whereas the target compound’s phthalazinone moiety introduces rigidity.
Physicochemical Properties
- Molecular Weight : The target compound (396.39 g/mol) is lighter than A22 (499.23 g/mol) due to the absence of fluorinated cyclohexane but heavier than B2 (355.16 g/mol), reflecting differences in substituents.
- Solubility : The ester and carbamate groups in the target compound likely reduce aqueous solubility compared to B2’s hydrazide group, which has higher polarity .
Critical Analysis of Evidence
- focuses on bicyclic piperidines, limiting direct comparisons.
- Gaps : Experimental data for the target compound (e.g., NMR, MS) are absent, necessitating reliance on structural analogs.
Actividad Biológica
Ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate, with the CAS number 923692-77-7, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C19H22N4O5, with a molecular weight of 386.41 g/mol. The structure includes a piperidine ring and a phthalazinone moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O5 |
| Molecular Weight | 386.41 g/mol |
| LogP | 0.4808 |
| Polar Surface Area | 98.553 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 10 |
Antimicrobial Activity
Research indicates that compounds similar to ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate exhibit significant antimicrobial properties. A study demonstrated that derivatives of phthalazinones showed promising antibacterial effects against various pathogens, suggesting that the compound may possess similar activity .
Antiviral Properties
The compound's structure suggests potential antiviral mechanisms, particularly against virulence factors in pathogenic bacteria. Studies have shown that phthalazine derivatives can inhibit key enzymes involved in bacterial virulence, which may be applicable to this compound .
The biological activity of ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival and replication.
- Disruption of Cellular Processes : By interfering with cell signaling pathways or metabolic processes in pathogens.
- Formation of Hydrogen Bonds : The ability to form hydrogen bonds with target biomolecules enhances its binding affinity and efficacy.
Study on Antimicrobial Efficacy
In a comparative study examining various phthalazine derivatives, ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an antimicrobial agent .
Research on Antiviral Activity
A recent investigation into the antiviral properties of phthalazine compounds revealed that those with similar structural motifs exhibited significant inhibition of viral replication in vitro. Ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate was included in the screening and demonstrated promising results against specific viral strains .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate, and how do solvent and temperature choices influence yield?
- Methodology :
- Step 1 : Construct the piperidine-3-carboxylate core via condensation reactions, using ethyl piperidine-3-carboxylate derivatives as precursors (analogous to methods in and ).
- Step 2 : Introduce the 4-oxo-3,4-dihydrophthalazin-1-yl moiety via carbamoylation, employing reagents like carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF) at 60–80°C .
- Step 3 : Optimize solvent polarity (e.g., DMF for high solubility vs. isopropanol for crystallization) and temperature (60–100°C) to balance reaction rate and byproduct formation .
- Key Data :
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 80 | 72 | 95% |
| Isopropanol | 60 | 65 | 98% |
| THF | 70 | 58 | 90% |
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the piperidine ring (δ 1.2–3.5 ppm), ester carbonyl (δ 170–175 ppm), and phthalazine protons (δ 7.5–8.5 ppm) .
- Infrared Spectroscopy (IR) : Confirm carbamoyl (1650–1700 cm⁻¹) and ester (1720–1750 cm⁻¹) functional groups .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .
Q. What stability considerations are critical for storing and handling this compound under laboratory conditions?
- Methodology :
- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the dihydrophthalazine moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step of the synthesis?
- Methodology :
- Design of Experiments (DoE) : Vary catalyst load (e.g., 1–5 mol% Pd), solvent (DMF vs. THF), and temperature (50–90°C) to identify optimal parameters .
- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track carbamoyl intermediate formation and adjust conditions dynamically .
Q. How should researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., kinase inhibition assays) while controlling for assay conditions (pH, cell lines) .
- Structural Validation : Re-synthesize disputed analogs and validate purity via X-ray crystallography to rule out impurities as confounding factors .
Q. What computational strategies predict the reactivity of the carbamoyl-carbonyl linkage in aqueous environments?
- Methodology :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the carbamoyl group to assess hydrolysis susceptibility .
- Molecular Dynamics (MD) : Simulate solvation effects in water to identify vulnerable regions in the molecule .
Q. What in vitro assays are most suitable for evaluating the compound’s bioactivity against cancer-related targets?
- Methodology :
- Kinase Inhibition Assays : Use ADP-Glo™ kits to measure inhibition of PI3K/AKT/mTOR pathway kinases .
- Cytotoxicity Screening : Employ MTT assays on HeLa and MCF-7 cell lines, with IC₅₀ values normalized to positive controls (e.g., doxorubicin) .
Q. How can structure-activity relationships (SAR) be analyzed to improve target selectivity?
- Methodology :
- Analog Synthesis : Modify substituents on the phthalazine ring (e.g., electron-withdrawing vs. donating groups) and assess activity shifts .
- Data Table :
| Substituent (R) | LogP | IC₅₀ (PI3Kα, nM) | Selectivity (vs. PI3Kγ) |
|---|---|---|---|
| –H | 2.1 | 120 | 1.5x |
| –CF₃ | 2.8 | 45 | 3.2x |
| –OCH₃ | 1.9 | 200 | 1.1x |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
